molecular formula C18H11FN4O2S B11474975 3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11474975
M. Wt: 366.4 g/mol
InChI Key: OEODSFBVZYYZJD-FPYGCLRLSA-N
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Description

3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Heck reaction, where a palladium catalyst is used to couple a fluorophenyl halide with an alkene.

    Construction of the Triazolothiadiazole Core: The triazolothiadiazole core is formed through a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde or ketone.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Material Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is utilized in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is employed in the development of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding pockets, leading to inhibition or activation of biological pathways. The presence of the benzodioxole and fluorophenyl groups enhances its binding affinity and specificity, making it a potent modulator of molecular targets.

Comparison with Similar Compounds

3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:

    3-(1,3-benzodioxol-5-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound lacks the fluorine atom, which may result in different biological activities and binding affinities.

    3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The presence of a chlorine atom instead of fluorine can alter the compound’s reactivity and interaction with molecular targets.

    3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The methyl group introduces steric effects that can influence the compound’s chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H11FN4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H11FN4O2S/c19-13-5-1-11(2-6-13)3-8-16-22-23-17(20-21-18(23)26-16)12-4-7-14-15(9-12)25-10-24-14/h1-9H,10H2/b8-3+

InChI Key

OEODSFBVZYYZJD-FPYGCLRLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)/C=C/C5=CC=C(C=C5)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)C=CC5=CC=C(C=C5)F

Origin of Product

United States

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